diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate
Description
Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 1,3-benzodioxole moiety, which is known for its biological activity, and a pyrazole ring, which is a common scaffold in medicinal chemistry
Properties
IUPAC Name |
diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c1-3-24-17(22)12-8-13(18(23)25-4-2)20(19-12)9-14(21)11-5-6-15-16(7-11)27-10-26-15/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLRRXCIBWSTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically involves the following steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved by the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetraalkylammonium salts.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Coupling of the benzodioxole and pyrazole moieties: The final step involves the coupling of the 1,3-benzodioxole moiety with the pyrazole ring through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to the presence of the 1,3-benzodioxole moiety, which is known to exhibit cytotoxic activity against various cancer cell lines.
Biological Studies: It is used in the study of enzyme inhibition, particularly cyclooxygenase (COX) inhibitors, which are important in the development of anti-inflammatory drugs.
Chemical Biology: The compound serves as a probe in chemical biology to study the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Compounds such as 1,3-benzodioxole-5-carboxylic acid and 1,3-benzodioxole-5-ethanol share the benzodioxole moiety and exhibit similar biological activities.
Pyrazole derivatives: Compounds like 4-(1,3-benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid have similar structural features and are studied for their pharmacological properties.
Uniqueness
Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is unique due to the combination of the 1,3-benzodioxole and pyrazole moieties, which confer distinct biological activities. This dual functionality makes it a valuable compound in medicinal chemistry and chemical biology research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
